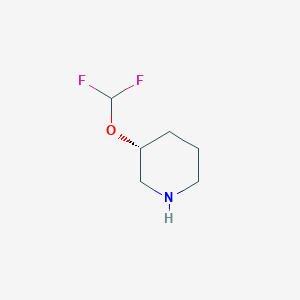

(3R)-3-(Difluoromethoxy)piperidine

CAS No.: 1638784-53-8

Cat. No.: VC5202047

Molecular Formula: C6H11F2NO

Molecular Weight: 151.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638784-53-8 |

|---|---|

| Molecular Formula | C6H11F2NO |

| Molecular Weight | 151.157 |

| IUPAC Name | (3R)-3-(difluoromethoxy)piperidine |

| Standard InChI | InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m1/s1 |

| Standard InChI Key | RFLBTFBEDGNWFK-RXMQYKEDSA-N |

| SMILES | C1CC(CNC1)OC(F)F |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of (3R)-3-(Difluoromethoxy)piperidine is C₆H₁₁F₂NO, with a molecular weight of 151.154 g/mol (free base) and 187.61 g/mol for its hydrochloride salt . The compound’s structure consists of a piperidine ring substituted at the third carbon with a difluoromethoxy group (-OCHF₂). The R configuration at the third carbon introduces chirality, which is critical for its interaction with biological targets .

Key Structural Attributes:

-

Piperidine Core: A saturated six-membered ring with one nitrogen atom, providing a rigid scaffold for molecular interactions.

-

Difluoromethoxy Group: The -OCHF₂ substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

-

Chirality: The (3R) configuration influences enantioselective binding to receptors or enzymes, as seen in related compounds .

Synthetic Methodologies

Stereoselective Synthesis

The synthesis of (3R)-3-(Difluoromethoxy)piperidine typically involves asymmetric difluoromethylation followed by deprotection steps. A representative route includes:

-

Starting Material: (R)-3-Hydroxypiperidine is treated with a difluoromethylating agent (e.g., ClCF₂H) under basic conditions to introduce the -OCHF₂ group .

-

Protection/Deprotection: Use of fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) protecting groups to prevent side reactions. For example, Fmoc protection yields intermediates that undergo hydrogenolysis with Raney nickel to afford the final product .

-

Hydrochloride Salt Formation: The free base is treated with HCl to improve stability and solubility .

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Difluoromethylation | ClCF₂H, K₂CO₃, DMF, 0–25°C | 39.4–43.5 |

| Deprotection | H₂, Raney Ni, MeOH, 50°C | 85–90 |

| Salt Formation | HCl (g), Et₂O | >95 |

The stereochemical integrity is maintained through careful selection of reaction conditions, avoiding racemization .

Physicochemical Properties

Key Parameters

| Property | Value (Free Base) | Value (HCl Salt) |

|---|---|---|

| Molecular Weight | 151.154 g/mol | 187.61 g/mol |

| Exact Mass | 151.081 Da | 187.056 Da |

| LogP (lipophilicity) | 1.31 | 0.89 |

| Polar Surface Area | 21.26 Ų | 21.26 Ų |

The LogP value indicates moderate lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a balance critical for oral bioavailability . The hydrochloride salt further enhances solubility in polar solvents .

Applications in Pharmaceutical Research

Role in Drug Discovery

(3R)-3-(Difluoromethoxy)piperidine serves as a key intermediate in synthesizing compounds targeting infectious diseases and neurological disorders:

Tuberculosis Therapeutics

Derivatives of this compound inhibit MmpL3, a membrane transporter essential for Mycobacterium tuberculosis survival. For example, spirocyclic analogs exhibit MIC values as low as 0.083 μM against wild-type strains .

Neurokinin-1 (NK-1) Receptor Antagonists

The piperidine scaffold is integral to NK-1 inhibitors like L-733,060, which show efficacy in pain management. Stereochemistry at C3 significantly affects receptor binding affinity .

Structure-Activity Relationships (SAR)

-

Difluoromethoxy Group: Enhances metabolic stability by resisting oxidative degradation compared to methoxy analogs .

-

Chirality: The (3R) configuration improves selectivity for target proteins, reducing off-target effects .

Analytical Characterization

¹H NMR (500 MHz, CDCl₃) of Hydrochloride Salt:

-

δ 3.94 (dd, J = 5.5 Hz, 2H, piperidine H)

-

δ 2.88 (d, J = 11.6 Hz, 2H, piperidine H)

HRMS (ESI):

Challenges and Future Directions

Synthetic Limitations

-

Low Yields in Difluoromethylation: Yields of 39–44% necessitate optimization of fluorinating agents .

-

hERG Inhibition: Some derivatives exhibit off-target hERG channel activity (IC₅₀ = 1.1–3.1 μM), requiring structural modifications .

Opportunities

-

Protease Inhibitors: Exploration in antiviral therapies targeting SARS-CoV-2 main protease.

-

Bioconjugation: Use in antibody-drug conjugates (ADCs) leveraging its stability and functional group compatibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume